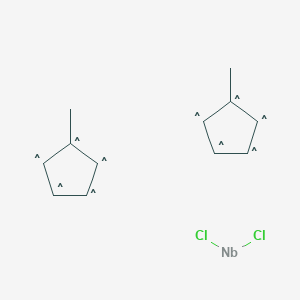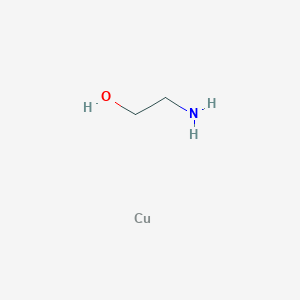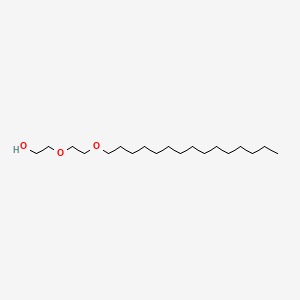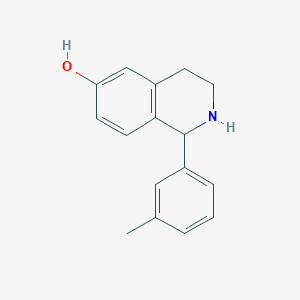
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 3-methylphenyl group attached to the tetrahydroisoquinoline core, which is further substituted with a hydroxyl group at the 6th position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a 3-methylphenylacetaldehyde reacts with a suitable amine under acidic conditions to form the tetrahydroisoquinoline core. The hydroxyl group can then be introduced at the 6th position through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the tetrahydroisoquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a fully saturated tetrahydroisoquinoline derivative.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in neuroprotection and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The hydroxyl group at the 6th position plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 6th position.
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: Has a methyl group at the 4th position instead of the 3rd.
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-5-ol: Hydroxyl group is at the 5th position instead of the 6th.
Uniqueness
1-(3-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 6th position enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
596792-10-8 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C16H17NO/c1-11-3-2-4-13(9-11)16-15-6-5-14(18)10-12(15)7-8-17-16/h2-6,9-10,16-18H,7-8H2,1H3 |
InChI-Schlüssel |
WXDCZXLREKIUHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2C3=C(CCN2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

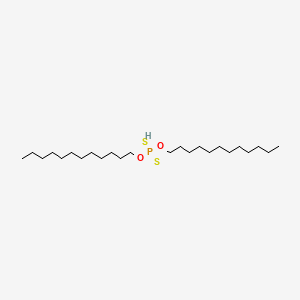
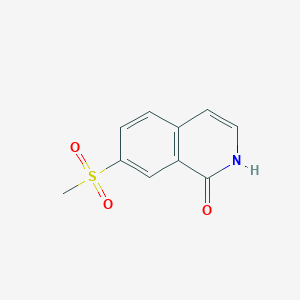


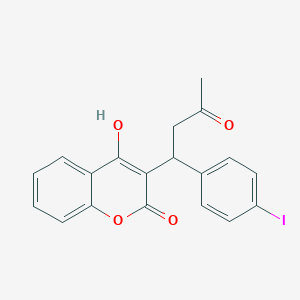
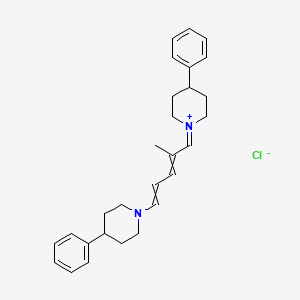
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
